molecular formula C11H15ClF3N B1426266 1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride CAS No. 1354962-67-6

1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride

Cat. No. B1426266
CAS RN: 1354962-67-6
M. Wt: 253.69 g/mol
InChI Key: YPQOZMMHLBABOR-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride is a chemical compound with the CAS Number: 1354962-67-6 . It has a molecular weight of 253.69 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[2-(trifluoromethyl)benzyl]propylamine hydrochloride . The InChI code for this compound is 1S/C11H14F3N.ClH/c1-2-9(15)7-8-5-3-4-6-10(8)11(12,13)14;/h3-6,9H,2,7,15H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.69 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Amine Synthesis : This compound is involved in the synthesis of chiral amines, which are essential in various chemical resolutions and have applications in the study of circular dichroism (Szabó et al., 2006).
  • Drug Delivery Systems : It's used in the synthesis of tris(2-(2-formylphenoxy)ethyl)amine, which aids in creating pH- and thermo-responsive chitosan hydrogels for drug delivery (Karimi et al., 2018).
  • Polyimide Synthesis : The compound is instrumental in the creation of fluorinated polyimides, useful in the production of materials with low dielectric constants, low water uptake, and excellent thermal stability (Chung et al., 2006).

Chemical Analysis and Reagent Use

  • Trace Organic Analysis : It's used in a compound named AMACE1, which assists in the detection of oxidative sugar damage to DNA, showcasing its utility in trace organic analysis (Lu & Giese, 2000).
  • Catalyst in Amidation : This compound aids in catalyzing dehydrative amidation between carboxylic acids and amines, playing a crucial role in peptide synthesis (Wang et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-2-9(15)7-8-5-3-4-6-10(8)11(12,13)14;/h3-6,9H,2,7,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQOZMMHLBABOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride
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Reactant of Route 6
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